Ethyl 2-(acetylamino)-7-oxo-6-(phenylsulfanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.: 128811-97-2
Cat. No.: VC21525951
Molecular Formula: C19H19NO4S2
Molecular Weight: 389.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128811-97-2 |
|---|---|
| Molecular Formula | C19H19NO4S2 |
| Molecular Weight | 389.5g/mol |
| IUPAC Name | ethyl 2-acetamido-7-oxo-6-phenylsulfanyl-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C19H19NO4S2/c1-3-24-19(23)15-13-9-10-14(25-12-7-5-4-6-8-12)16(22)17(13)26-18(15)20-11(2)21/h4-8,14H,3,9-10H2,1-2H3,(H,20,21) |
| Standard InChI Key | IKNBLMOENONMGI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCC(C2=O)SC3=CC=CC=C3)NC(=O)C |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCC(C2=O)SC3=CC=CC=C3)NC(=O)C |
Introduction
Ethyl 2-(acetylamino)-7-oxo-6-(phenylsulfanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with the CAS number 128811-97-2. It belongs to the benzothiophene class of compounds, which are known for their diverse biological activities and applications in pharmaceutical chemistry. This compound is characterized by its molecular formula, C19H19NO4S2, and a molecular weight of approximately 389.48 g/mol .
Synthesis and Preparation
The synthesis of Ethyl 2-(acetylamino)-7-oxo-6-(phenylsulfanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step reactions, including the formation of the benzothiophene core, introduction of the acetylamino and oxo groups, and attachment of the phenylsulfanyl moiety. The specific conditions and reagents used can vary depending on the desired yield and purity.
Biological Activity and Applications
While specific biological activities of Ethyl 2-(acetylamino)-7-oxo-6-(phenylsulfanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate are not extensively documented, compounds within the benzothiophene class have shown potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The presence of the phenylsulfanyl group may enhance interactions with biological targets, potentially contributing to its therapeutic efficacy.
Research Findings and Future Directions
Research on this compound is limited, but studies on similar benzothiophene derivatives suggest that modifications to the core structure can significantly impact biological activity. Future research should focus on optimizing synthesis methods, exploring structure-activity relationships, and evaluating the compound's potential in preclinical models.
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